Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 183666-09-3
VCID: VC0176411
InChI: InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3
SMILES: COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
Molecular Formula: C8H8N2O5
Molecular Weight: 212.161

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

CAS No.: 183666-09-3

Cat. No.: VC0176411

Molecular Formula: C8H8N2O5

Molecular Weight: 212.161

* For research use only. Not for human or veterinary use.

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate - 183666-09-3

Specification

CAS No. 183666-09-3
Molecular Formula C8H8N2O5
Molecular Weight 212.161
IUPAC Name methyl 2-(3-nitro-2-oxopyridin-1-yl)acetate
Standard InChI InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3
Standard InChI Key ZMKHLIVBMSVMCP-UHFFFAOYSA-N
SMILES COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a heterocyclic organic compound characterized by a 2-oxopyridine core structure with a nitro group at the 3-position and a methyl acetate group attached to the nitrogen. This compound has been registered in chemical databases and is available through commercial suppliers for research purposes.

Identification Information

The compound is precisely identified through several standardized parameters that allow for its unambiguous recognition in scientific literature and chemical databases. The primary identifiers include:

ParameterValue
CAS Registry Number183666-09-3
PubChem CID46839992
Molecular FormulaC₈H₈N₂O₅
Molecular Weight212.16 g/mol
IUPAC NameMethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

This compound has been documented in chemical databases with the most recent update occurring on February 22, 2025, indicating ongoing research interest and database maintenance for this structure .

Structural Characteristics

The molecular structure of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate features several key functional groups that contribute to its chemical reactivity and potential applications. The compound contains a 2-oxopyridine ring with a nitro group at the C-3 position, creating an electron-deficient aromatic system. The nitrogen of the pyridone ring is substituted with an acetate group bearing a methyl ester. This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are essential for understanding its behavior in various experimental conditions and applications. While comprehensive experimental data is limited in the available literature, several properties can be inferred from its structure and related compounds.

Physical Characteristics

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is typically available as a solid compound. Commercial samples are reported to have a purity of greater than 97%, which is suitable for most research and developmental applications . Its relatively moderate molecular weight of 212.16 g/mol places it in a range typical for small-molecule drug development and synthetic building blocks.

Chemical Reactivity

The reactivity of this compound is largely determined by its functional groups. The nitro group at the 3-position of the pyridine ring is electron-withdrawing, which affects the electronic distribution throughout the molecule. This feature makes the compound susceptible to nucleophilic attack and reduction reactions. The ester group provides an additional site for chemical transformations, including hydrolysis, transesterification, and reduction.

Based on the structural analysis of related compounds, the following reactivity patterns can be anticipated:

  • The nitro group can undergo reduction to form an amino derivative, similar to the transformation to methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate

  • The ester functionality is susceptible to hydrolysis, potentially yielding (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

  • The pyridone ring can participate in various substitution and addition reactions

ParameterTypical Conditions
SolventDMF or acetone
BaseK₂CO₃, Na₂CO₃, or NaH
TemperatureRoom temperature to 60°C
Reaction Time4-24 hours

These conditions are typical for N-alkylation reactions of heterocycles and are likely applicable to the synthesis of the target compound. The exact optimization of these parameters would depend on specific laboratory findings and the desired scale of production .

ParameterSpecification
Purity>97%
Catalog NumbersVarious (e.g., NVC082387)
Package SizesTypically 250mg to 1g
Price Range$211.00 for 250mg to $409.00 for 1g

These commercial offerings provide researchers with access to high-purity material for experimental purposes . The availability from multiple suppliers suggests that there is an established synthetic route that can reliably produce this compound at a quality suitable for research applications.

Related Compounds and Structural Analogs

Understanding the properties and applications of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can be enhanced by examining related compounds that share structural similarities. Several such compounds have been identified in the chemical literature.

Direct Analogs

Several compounds directly related to methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate have been documented:

  • Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS: 147283-76-9): The ethyl ester analog that likely shares very similar properties and applications

  • (3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid: The carboxylic acid derivative resulting from the hydrolysis of the methyl ester group

  • Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate (CAS: 175210-65-8): A reduced derivative with an amino group instead of a nitro group at the 3-position, and an additional methyl substituent at the 6-position

Structural Variations

The following table presents a comparison of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate with its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetateC₈H₈N₂O₅212.16Reference compound
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetateC₉H₁₀N₂O₅226.19Ethyl ester instead of methyl ester
(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acidC₇H₆N₂O₅198.13Carboxylic acid instead of methyl ester
Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetateC₉H₁₂N₂O₃196.20Amino group at 3-position, methyl at 6-position
Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetateC₁₀H₁₂N₂O₅240.21Additional methyl groups at 4,6-positions

These structural variations can significantly affect the physical, chemical, and potentially biological properties of the compounds, providing a platform for structure-activity relationship studies in various applications .

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